Mitoquinone
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Overview
Description
Mitoquinone, also known as MitoQ, is a synthetic analogue of coenzyme Q10. It is a mitochondria-targeted antioxidant that has shown potential in various medical applications. This compound is designed to accumulate within the mitochondria, where it can effectively neutralize reactive oxygen species and reduce oxidative stress .
Scientific Research Applications
Preparation Methods
Mitoquinone is synthesized through a series of chemical reactions involving the attachment of a lipophilic triphenylphosphonium cation to a ubiquinone derivative. The synthetic route typically involves the reaction of idebenone with triphenylphosphonium halides under specific conditions . Industrial production methods focus on optimizing the yield and purity of the compound, ensuring it meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Mitoquinone undergoes various chemical reactions, including oxidation and reduction. The compound can be oxidized to form this compound and then reduced back to its active form, mitoquinol, by the mitochondrial electron transport chain . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are this compound and mitoquinol .
Mechanism of Action
Mitoquinone exerts its effects by targeting mitochondria through covalent attachment to a lipophilic triphenylphosphonium cation. Once inside the mitochondria, this compound is reduced to mitoquinol, which neutralizes reactive oxygen species. This process helps to prevent cell damage and maintain mitochondrial function . The molecular targets and pathways involved include the mitochondrial electron transport chain and various antioxidant defense mechanisms .
Comparison with Similar Compounds
Mitoquinone is often compared to other mitochondria-targeted antioxidants, such as idebenone and pyrroloquinoline quinone. While all these compounds share similar antioxidant properties, this compound is unique in its ability to specifically target mitochondria and accumulate within them . This targeted approach enhances its effectiveness in reducing oxidative stress and protecting mitochondrial function. Other similar compounds include nicotinamide mononucleotide and coenzyme Q10 .
Properties
Mitoquinone is targeted to mitochondria by covalent attachment to a lipophilic triphenylphosphonium cation. Because of the large mitochondria membrane potential, the cations accumulate within cellular mitochondria up to 1,000 fold, compared to non-targeted antioxidants such as Coenzyme Q or its analogues, enabling the antioxidant moiety to block lipid peroxidation and protect mitochondria from oxidative damage. By selectively blocking mitochondrial oxidative damage, it prevents cell death. | |
CAS No. |
444890-41-9 |
Molecular Formula |
C37H44O4P+ |
Molecular Weight |
583.7 g/mol |
IUPAC Name |
10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium |
InChI |
InChI=1S/C37H44O4P/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3/q+1 |
InChI Key |
OIIMUKXVVLRCAF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms |
Mito-Q mitoquinone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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